A Technical Guide to the Structural Elucidation of Methyl β-D-Fructofuranoside
A Technical Guide to the Structural Elucidation of Methyl β-D-Fructofuranoside
Abstract: This guide provides a comprehensive technical overview of the structural determination of methyl β-D-fructofuranoside, a key model compound for understanding the chemistry of fructans and other furanose-containing biomolecules. Addressed to researchers and professionals in chemical and pharmaceutical sciences, this document moves beyond a simple description of the molecule's structure. It delves into the conformational intricacies of the furanose ring, the stereoelectronic effects governing its stability, and the synergistic application of modern analytical techniques required for its definitive characterization. We will explore the causality behind the selection of experimental methods, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling as a self-validating system for structural elucidation in both solution and solid states.
Fundamental Chemical Structure
Methyl β-D-fructofuranoside is a glycoside derived from D-fructose. Its structure is defined by three key components: the D-fructose backbone, the five-membered furanose ring, and the methyl glycosidic bond at the anomeric center with a specific 'beta' configuration.
Systematic Nomenclature and Physicochemical Properties
The unambiguous identification of a molecule begins with its systematic name and fundamental properties. The IUPAC name for this compound is (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol.[1][2] Its core properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₆ | [1][2][3][4] |
| Molecular Weight | 194.18 g/mol | [1][2][4] |
| CAS Number | 13403-14-0 | [1][2][3] |
| Appearance | Colourless Syrup or White Low-Melting Solid | [1] |
| Solubility | Soluble in Water, DMSO, Methanol | [1][3] |
Stereochemical Foundations: D-Fructose and the Furanose Ring
The "D" designation refers to the configuration of the stereocenter furthest from the anomeric carbon, which is C5 in fructose. In D-fructose, the hydroxyl group at C5 is on the right side in a Fischer projection, analogous to D-glyceraldehyde.
Unlike aldoses, where the anomeric carbon is C1, in the ketose fructose, intramolecular hemiacetal formation involves the C2 keto group and typically the C5 hydroxyl group, resulting in a five-membered ring known as a furanose ring. This cyclization creates a new stereocenter at C2, the anomeric carbon.
The Anomeric Center: Defining the β-Configuration
The orientation of the substituent at the anomeric carbon (C2) gives rise to two anomers: α and β. In the case of fructofuranosides, the β-anomer is defined as having the anomeric substituent (the -OCH₃ group) positioned cis to the exocyclic hydroxymethyl group at C5 when viewed in a Haworth projection. This spatial relationship is a critical determinant of the molecule's overall shape and biological activity.
Caption: 2D representation of Methyl β-D-fructofuranoside highlighting the anomeric center.
The Conformational Landscape
While 2D structures are useful, the true functionality of a molecule is dictated by its three-dimensional conformation. Furanose rings are notoriously flexible, existing not as a single flat structure but as a dynamic equilibrium of puckered conformations.[5][6]
The Pseudorotation Concept in Furanosides
The conformational flexibility of five-membered rings is best described by the concept of pseudorotation.[7] The ring continuously flexes through a series of conformations, primarily described as Envelope (E) and Twist (T) forms. In an Envelope conformation, four atoms are coplanar, and one is out of the plane. In a Twist conformation, two adjacent atoms are displaced on opposite sides of a plane formed by the other three. This continuous puckering pathway is often visualized on a "pseudorotational wheel."
The high flexibility of furanosides means they can adopt several conformational states separated by low energy barriers, making their experimental and computational analysis challenging compared to the more rigid pyranose rings.[7]
Caption: The pseudorotational wheel illustrating the conformational space of a furanose ring.
The Anomeric Effect
The preference for a specific conformation is not random; it is governed by stereoelectronic effects. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial-like position, which allows for a stabilizing hyperconjugation interaction between a lone pair on the ring heteroatom (oxygen) and the antibonding (σ*) orbital of the anomeric C-O bond.[8][9] In the flexible furanoside system, this effect influences the equilibrium populations of the various E and T conformers, favoring those that accommodate this stabilizing orbital overlap.[10]
Experimental Determination of Structure in Solution
The dynamic nature of methyl β-D-fructofuranoside in solution necessitates the use of techniques that can probe its average conformation and dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Protocol: High-Resolution NMR Analysis
A self-validating NMR protocol ensures data integrity and reproducibility. The goal is to obtain a complete set of 1D and 2D spectra to enable full assignment and conformational analysis.
Step-by-Step Methodology:
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Sample Preparation: Dissolve ~5-10 mg of high-purity methyl β-D-fructofuranoside in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).[1] The choice of solvent is critical, as it can influence hydrogen bonding and, therefore, molecular conformation.
-
Internal Standard: Add a small, known amount of a reference standard, such as DSS or TSP for D₂O, for accurate chemical shift calibration (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (≥500 MHz is recommended for sufficient signal dispersion). Ensure the instrument is properly tuned and shimmed to achieve high resolution and symmetrical line shapes.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and overall spectral features.
-
Acquire a ¹³C NMR spectrum (often using a pulse program like zgpg30) to observe all carbon environments.
-
-
2D Spectra Acquisition (for structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (¹H-¹H J-coupling), which helps trace the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom (¹J_CH). This is the primary experiment for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): To observe longer-range correlations (typically 2-3 bonds, ²J_CH and ³J_CH) between protons and carbons. This is crucial for connecting different spin systems and confirming the position of the methyl group.
-
-
2D Spectra Acquisition (for conformational and stereochemical analysis):
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), irrespective of covalent bonding. This is the definitive experiment for confirming the β-configuration by observing a cross-peak between the anomeric methoxy protons and protons on the same face of the ring.
-
Data Interpretation and Conformational Logic
The analysis of the acquired NMR data follows a logical workflow to build the structural model.
-
Chemical Shift Assignment: Using the combination of COSY, HSQC, and HMBC spectra, every proton and carbon signal is unambiguously assigned to its position in the molecule.
-
Coupling Constant (³J_HH) Analysis: The magnitude of the three-bond proton-proton coupling constants (³J_HH), extracted from the high-resolution ¹H spectrum, is directly related to the dihedral angle between the protons via the Karplus equation . By analyzing these values around the ring, the dominant ring pucker (e.g., ³T₄ or ¹E) in solution can be determined.
-
NOE Analysis: The presence of key NOE cross-peaks provides definitive proof of stereochemistry. For methyl β-D-fructofuranoside, a critical NOE would be expected between the methyl protons (-OCH₃) and the H5 proton, confirming their cis relationship.
Caption: A streamlined workflow for determining the solution structure via NMR spectroscopy.
Solid-State and Computational Validation
While NMR provides an unparalleled view of the solution-state structure, it describes a time-averaged conformational ensemble. To gain a complete picture, this data must be complemented by solid-state analysis and computational modeling.
Single-Crystal X-ray Crystallography
If methyl β-D-fructofuranoside can be crystallized, X-ray crystallography can provide an exact, static picture of its molecular structure in the solid state. This technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and a specific ring conformation can be determined. While a crystal structure for the related methyl β-D-fructopyranoside has been solved, illustrating the power of this method, the furanoside form is more challenging to crystallize due to its inherent flexibility.[11] The solid-state structure serves as a crucial validation benchmark for computational models and provides a snapshot of one of the low-energy conformers accessible to the molecule.
Molecular Dynamics (MD) Simulations
Computational chemistry, particularly MD simulations, serves as the bridge between the static solid-state picture and the dynamic solution-state ensemble from NMR.
Causality in a Computational Approach:
-
Why MD? Because furanosides do not exist in a single conformation, MD simulations are employed to explore the potential energy surface of the molecule over time, revealing the different accessible E and T conformers and the energy barriers between them.[6][12]
-
Protocol Validation: A robust simulation starts with a force field parameterized for carbohydrates (e.g., GLYCAM).[6][12] The system is solvated in a water box that mimics the experimental conditions of the NMR sample. After energy minimization and equilibration, a production run (on the nanosecond timescale) is performed.
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Synergy with NMR: The true power of MD lies in its ability to validate and refine the NMR model. Theoretical ³J_HH coupling constants and NOEs can be calculated from the MD trajectory and compared directly with the experimental values. Strong agreement between the simulated and experimental data provides high confidence in the final structural model.
Conclusion
The structure of methyl β-D-fructofuranoside is more complex than its 2D representation suggests. Its definitive characterization requires a multi-pronged, self-validating approach. The fundamental stereochemistry is established by its synthesis from D-fructose, while the specific β-anomeric configuration is unequivocally proven by NOESY NMR experiments. The molecule's dominant three-dimensional shape in solution is a dynamic equilibrium of puckered furanose ring conformers, the populations of which are dictated by stereoelectronic influences like the anomeric effect. This conformational ensemble is best characterized by a synergistic combination of high-field NMR spectroscopy to provide experimental restraints, and molecular dynamics simulations to explore the complete conformational landscape. When available, a solid-state X-ray crystal structure provides an invaluable benchmark for a single, low-energy state. This integrated methodology provides the robust and detailed structural understanding required by researchers in glycoscience and drug development.
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